molecular formula C26H23ClO3Se B12572486 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride CAS No. 637019-15-9

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride

Cat. No.: B12572486
CAS No.: 637019-15-9
M. Wt: 497.9 g/mol
InChI Key: SKKVCECRCQLAOC-UHFFFAOYSA-M
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Description

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a selenopyran core substituted with three 4-methoxyphenyl groups, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves a multistep process. One common method includes the reaction of 4-methoxybenzaldehyde with elemental selenium and a suitable pyran precursor under controlled conditions. The reaction is often facilitated by the use of Lewis acids and conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenopyran ring can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenopyran ring back to its original state or to other selenium-containing compounds.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenopyran core can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl groups may enhance the compound’s ability to interact with specific biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in structure but contains a pyrylium core instead of a selenopyran core.

    2,4,6-Tris(4-methoxyphenyl)selenopyrylium bromide: Similar but with a different counterion.

Uniqueness

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs.

Properties

CAS No.

637019-15-9

Molecular Formula

C26H23ClO3Se

Molecular Weight

497.9 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)selenopyran-1-ium;chloride

InChI

InChI=1S/C26H23O3Se.ClH/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;/h4-17H,1-3H3;1H/q+1;/p-1

InChI Key

SKKVCECRCQLAOC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=[Se+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[Cl-]

Origin of Product

United States

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